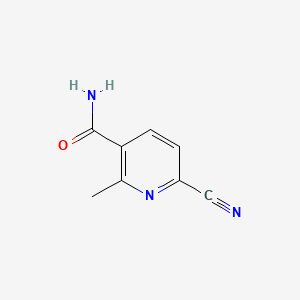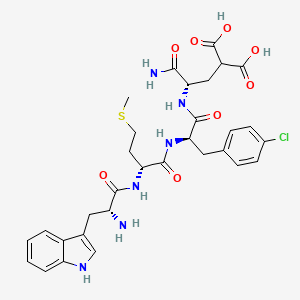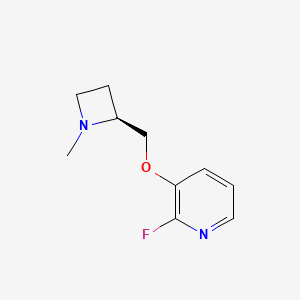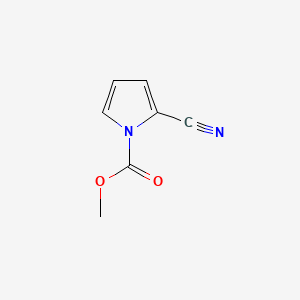![molecular formula C19H16N4 B574780 N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline CAS No. 167288-32-6](/img/structure/B574780.png)
N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a benzotriazole moiety linked to an aniline group through a phenylmethyl bridge, making it a unique structure with potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline typically involves the reaction of benzotriazole with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where benzotriazole is reacted with a halogenated aniline in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts such as palladium or copper complexes may be used to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF at 80°C.
Major Products Formed
Oxidation: Formation of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]nitrosoaniline.
Reduction: Formation of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]amine.
Substitution: Formation of various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent and as a drug delivery vehicle.
Industry: Used as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in plastics.
Mécanisme D'action
The mechanism of action of N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety can also interact with metal ions, forming stable complexes that can modulate the activity of metalloproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: A simpler structure with similar stabilizing properties.
2-Phenylbenzotriazole: Similar in structure but lacks the aniline group.
N-Phenylbenzotriazole: Similar but with different substitution patterns.
Uniqueness
N-[®-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline is unique due to its specific combination of benzotriazole and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
167288-32-6 |
|---|---|
Formule moléculaire |
C19H16N4 |
Poids moléculaire |
300.365 |
Nom IUPAC |
N-[(R)-benzotriazol-2-yl(phenyl)methyl]aniline |
InChI |
InChI=1S/C19H16N4/c1-3-9-15(10-4-1)19(20-16-11-5-2-6-12-16)23-21-17-13-7-8-14-18(17)22-23/h1-14,19-20H/t19-/m1/s1 |
Clé InChI |
RWFJFDMDAKSLIO-LJQANCHMSA-N |
SMILES |
C1=CC=C(C=C1)C(NC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Synonymes |
N ALPHA-DIPHENYLBENZOTRIAZOLEMETHAN- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)









![4-Oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B574720.png)
